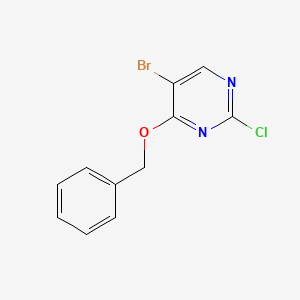

4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOACTPILUWRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444151 | |

| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-19-1 | |

| Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-5-bromo-2-chloropyrimidine chemical properties

An In-depth Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: Properties, Reactivity, and Synthetic Protocols

Introduction

This compound is a polysubstituted pyrimidine derivative that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its strategic arrangement of distinct reactive sites—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, and a readily cleavable benzyloxy ether—provides chemists with a powerful scaffold for the sequential and regioselective introduction of diverse functional groups. This trifunctional nature allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors and other targeted therapeutics.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's core chemical properties, explores its reactivity profile with field-proven experimental protocols, and offers insights into its application in complex molecule synthesis.

Core Physicochemical and Spectroscopic Properties

Accurate identification and quality assessment are paramount in synthesis. The fundamental properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 205672-19-1 | [1][2] |

| Molecular Formula | C₁₁H₈BrClN₂O | [2] |

| Molecular Weight | 299.55 g/mol | [2][3] |

| Appearance | White to yellow powder or crystals | [1][4] |

| Melting Point | 114°C to 116°C | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][4] |

| InChI Key | PFOACTPILUWRCT-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | [2] |

Spectroscopic Signature

While experimental spectra should always be acquired for batch-specific confirmation, the following provides the expected spectroscopic characteristics for structural verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is distinguished by three main regions:

-

~8.5 ppm (s, 1H): A singlet corresponding to the lone proton on the pyrimidine ring (C6-H).

-

~7.3-7.5 ppm (m, 5H): A multiplet representing the five aromatic protons of the benzyl group.

-

~5.5 ppm (s, 2H): A sharp singlet for the two methylene protons (-CH₂-) of the benzyloxy group.

-

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing unambiguous confirmation of elemental composition.

Synthesis and Purification

The most common synthetic route to this compound involves the selective reaction of a precursor like 5-bromo-2,4-dichloropyrimidine with benzyl alcohol. The C4 position of the dichloropyrimidine is significantly more reactive towards nucleophilic substitution than the C2 position, allowing for a regioselective synthesis.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

Causality: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the benzyl alcohol, forming the sodium benzylate alkoxide. This significantly enhances the nucleophilicity of the oxygen, enabling it to efficiently attack the electron-deficient C4 position of the pyrimidine ring. The reaction is initiated at 0°C to control the initial exothermic deprotonation step.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

-

Nucleophile Formation: Slowly add benzyl alcohol (1.1 equivalents) via syringe. Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of the sodium benzylate.

-

Electrophile Addition: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichloropyrimidine is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional handles, which enables a programmed, stepwise elaboration of the scaffold.

Overview of Reactivity

The pyrimidine ring is electron-deficient, which activates the C2-chloro group for nucleophilic aromatic substitution (SNAr).[5][6] The C5-bromo and C2-chloro positions are both susceptible to palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling protocols, allowing for selective functionalization at C5.[7] Finally, the benzyloxy group can be cleaved under hydrogenolysis conditions to unmask a C4-hydroxyl group.

Caption: Regioselective reactions of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

This reaction is a robust method for forming a carbon-carbon bond at the C5 position, typically leaving the C2-chloro group intact for subsequent modification.

Causality: The oxidative addition of palladium(0) into the C-Br bond is kinetically favored over the stronger C-Cl bond, providing high selectivity under controlled conditions.[8] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8]

Caption: General workflow for Suzuki-Miyaura coupling.[9]

Experimental Protocol: Suzuki-Miyaura Coupling [9]

-

Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-18 hours.

-

Work-up & Purification: After cooling, proceed with a standard aqueous work-up and purify by column chromatography to obtain the 5-aryl-4-(benzyloxy)-2-chloropyrimidine.

After functionalizing the C5 position, the C2-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination, a powerful method for coupling with a wide range of primary and secondary amines.[10][11]

Causality: This reaction requires a specialized palladium catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos).[12] These ligands facilitate the challenging oxidative addition to the C-Cl bond and promote the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine in the catalytic cycle.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination [12]

-

Preparation: To a Schlenk tube, add the 2-chloropyrimidine substrate (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) source, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat three times).

-

Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to 80-110°C and stir until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up & Purification: Cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate. Purify the crude material via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyrimidine ring allows for direct substitution of the C2-chloro group with strong nucleophiles, sometimes circumventing the need for a metal catalyst.[5] This method is often effective with alkoxides, thiolates, and some amines.

Causality: The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex.[5] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The reaction rate is dependent on the nucleophilicity of the incoming group and the temperature.

Experimental Protocol: SNAr with an Amine [13]

-

Preparation: In a sealed tube, combine the 2-chloropyrimidine substrate (1.0 equiv.) and the desired amine (2.0-5.0 equiv., acting as both nucleophile and base) either neat or in a high-boiling polar aprotic solvent like DMSO or NMP.

-

Reaction: Heat the mixture to 100-150°C for 12-24 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements (P-phrases): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Standard PPE including a lab coat, safety glasses, and chemical-resistant gloves should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C) to ensure long-term stability.[1]

References

- Jasińska, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- Jasińska, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

- Sammelson, M. J., & Kurth, M. J. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.

- Organic Chemistry Explained (2019). nucleophilic aromatic substitutions. YouTube.

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.

- Capot Chemical (2012). MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine. Capot Chemical.

- Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds.

- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.

- Wikipedia. Buchwald–Hartwig amination. Wikipedia.

- Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).

- PubChem. This compound. PubChem.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

- 1. This compound | 205672-19-1 [sigmaaldrich.com]

- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 205672-19-1 [sigmaaldrich.cn]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Cornerstone: A Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding sites of numerous protein kinases, enzymes that have become critical targets in oncology and beyond.[1] Within this esteemed class of heterocycles, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine (CAS 205672-19-1) has emerged as a particularly versatile and powerful building block. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic applications of this key intermediate, with a focus on enabling the rational design of next-generation kinase inhibitors.

The strategic value of this molecule lies in its trifecta of functionalities: a stable benzyloxy protecting group at the C4 position, and two differentially reactive halogen atoms—a chlorine at C2 and a bromine at C5. This arrangement allows for a highly controlled, sequential introduction of diverse chemical moieties, a critical advantage in the construction of complex molecular architectures required for potent and selective kinase inhibition.[4]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the bedrock of its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 205672-19-1 | [5][6] |

| Molecular Formula | C₁₁H₈BrClN₂O | [5][6] |

| Molecular Weight | 299.55 g/mol | [5][6] |

| IUPAC Name | 5-bromo-2-chloro-4-(phenylmethoxy)pyrimidine | [5][6] |

| Appearance | White to yellow powder or crystals | [7] |

| Melting Point | 114-116 °C | [5] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Inferred from reaction protocols. |

| Storage Conditions | Store under an inert atmosphere at 2-8 °C. | [8][9] |

Safety and Handling: this compound is classified with the GHS07 pictogram, indicating it is a hazardous substance.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]

-

Handling: This compound should always be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[12]

Synthesis and Manufacturing

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and cost-drivers. A plausible and common synthetic route begins with the readily available 2,4-dichloro-5-bromopyrimidine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position.[13] This regioselectivity is driven by the greater electron deficiency at C4, allowing for a selective substitution. Using a strong base like sodium hydride (NaH) deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then readily displaces the C4-chloride.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise with stirring.

-

Nucleophile Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Substrate Addition: Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is defined by the orthogonal reactivity of its two halogen substituents. The C2-chloro group is primed for nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. This allows for a predictable and stepwise elaboration of the pyrimidine core.

Caption: Key reaction pathways for functionalizing the core scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C2 position for attack by nucleophiles, most commonly amines.[14][15][16] This reaction is fundamental for installing a key pharmacophoric element found in many kinase inhibitors.[2]

Experimental Protocol: General SNAr Amination

Causality: This reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex.[15] The presence of a base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Setup: In a sealed reaction vial, dissolve this compound (1.0 equivalent) in a suitable solvent such as n-butanol or 1,4-dioxane.

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

-

Reaction: Seal the vial and heat the mixture to 80-120 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to isolate the 2-amino-4-(benzyloxy)-5-bromopyrimidine product.

Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki coupling is a robust method for forming C-C bonds, enabling the introduction of aryl or heteroaryl groups at the C5 position.[17][18] This is a common strategy to extend the molecule into specific pockets of the kinase ATP-binding site.

Experimental Protocol: General Suzuki Coupling

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[19] The base is required for the transmetalation step, and the choice of ligand is critical for catalyst stability and efficiency.[18][20]

-

Preparation: In a flame-dried Schlenk flask, combine the 2-substituted-4-(benzyloxy)-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80–100 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination at the C5 Position

For the installation of nitrogen-based substituents at the C5 position, the Buchwald-Hartwig amination is the premier method.[21][22] This reaction is highly versatile, tolerating a wide range of amine coupling partners.

Experimental Protocol: General Buchwald-Hartwig Amination

Causality: Similar to the Suzuki reaction, this is a palladium-catalyzed process.[23] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond.[23][24] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[24]

-

Preparation: In a glovebox or under an inert atmosphere, add the 2-substituted-4-(benzyloxy)-5-bromopyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.5 equiv.) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for the required time (typically 4-24 hours), monitoring by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-pyrimidine product.

Application in Medicinal Chemistry: The Synthesis of Aurora Kinase Inhibitors

The true value of this compound is demonstrated in its application to synthesize biologically active molecules. The pyrimidine scaffold is central to many inhibitors of Aurora and Polo-like kinases, which are key regulators of the cell cycle and are frequently overexpressed in cancers.[2][3] The following workflow illustrates a representative synthesis of a generic pyrimidine-based kinase inhibitor scaffold.

Caption: A representative workflow for synthesizing a kinase inhibitor scaffold.

This synthetic sequence leverages the orthogonal reactivity of the starting material. First, an amine is installed at the C2 position via SNAr. This amine often serves as a key hydrogen-bond donor, interacting with the hinge region of the kinase.[2] Second, a Suzuki coupling at the C5 position introduces an aryl group that can be tailored to occupy hydrophobic pockets in the ATP-binding site, enhancing potency and selectivity.[25][26] Finally, the benzyloxy group at C4 can be removed via catalytic hydrogenation to reveal a hydroxyl group, which can act as another hydrogen bond donor or be further functionalized.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its pre-installed protecting group and orthogonally reactive halogen atoms provide a reliable and flexible platform for the synthesis of complex, highly functionalized pyrimidine derivatives. The ability to perform sequential SNAr and palladium-catalyzed cross-coupling reactions in a controlled manner is a significant advantage in the iterative process of drug design and optimization. As the demand for novel, selective kinase inhibitors continues to grow, the importance of foundational building blocks like this compound in accelerating the discovery of new medicines cannot be overstated.

References

- BenchChem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- BenchChem. Application Notes and Protocols for 2-(Chloromethyl)pyrimidine in Suzuki-Miyaura Coupling Reactions.

- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Sigma-Aldrich. This compound.

- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- BenchChem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.

- Thermo Scientific. This compound, 97%.

- Guidechem. 5-Bromo-2-chloropyrimidine 32779-36-5 wiki.

- Smolecule. Buy 4-(Benzyloxy)-2-chloropyrimidin-5-ol | 885952-28-3.

- NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Gelest.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 205672-19-1.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

- ChemicalBook.

- BLDpharm. 205672-19-1|this compound.

- Chemsrc. 5-Bromo-2,4-dichloropyrimidine | CAS#:36082-50-5.

- NIH. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Chemistry LibreTexts.

- Nolan, S. P., et al.

- Beilstein Journals.

- PubChem. This compound.

- Sigma-Aldrich. This compound.

- AccelaChem. 205672-19-1,this compound.

- Wikipedia.

- ACS GCI Pharmaceutical Roundtable.

- NIH.

- The Organic Chemistry Tutor.

- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Wiley. 5-Bromo-2-chloropyrimidine - SpectraBase.

- Sigma-Aldrich. This compound.

- Merck. This compound.

- Merck. This compound.

- Sigma-Aldrich. This compound.

- BenchChem.

- The Organic Chemistry Tutor.

- ChemicalBook. 5-Bromo-2-chloropyrimidine.

- PubChem. 4-(benzyloxy)-5-bromopyrimidine (C11H9BrN2O).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 205672-19-1 [sigmaaldrich.cn]

- 8. 205672-19-1 | CAS DataBase [chemicalbook.com]

- 9. 205672-19-1|this compound|BLD Pharm [bldpharm.com]

- 10. 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE - Safety Data Sheet [chemicalbook.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 205672-19-1 Name: [xixisys.com]

- 12. Page loading... [guidechem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-(Benzyloxy)-5-bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, a pivotal intermediate in medicinal chemistry. This document details its chemical and physical properties, outlines a robust synthesis strategy grounded in its unique reactivity profile, and explores its application as a versatile scaffold in drug discovery, particularly for kinase inhibitors. Furthermore, it establishes standardized protocols for analytical quality control and provides essential safety and handling information to ensure its effective and safe utilization in a research and development setting.

Core Compound Identification

Precise identification is the foundation of reproducible science. This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical development. Its key identifiers and molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 299.55 g/mol | [1][2] |

| CAS Number | 205672-19-1 | [1][3][4][5] |

| Molecular Formula | C₁₁H₈BrClN₂O | [3][5] |

| IUPAC Name | 5-bromo-2-chloro-4-(phenylmethoxy)pyrimidine | [3] |

| Synonyms | 2-chloro-4-benzyloxy-5-bromopyrimidine | [3] |

| InChIKey | PFOACTPILUWRCT-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | [3] |

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 114-116°C | [3][6] |

| Purity | Typically ≥97% or ≥98% | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6] |

The Chemistry of a Privileged Scaffold: Synthesis and Reactivity

The Principle of Differential Reactivity

The synthetic utility of halogenated pyrimidines like this compound stems from the differential reactivity of its halogen substituents. This is a cornerstone concept for designing multi-step synthetic routes in drug development.

-

C2-Chloro Position : The chlorine atom at the C2 position is significantly activated by the electron-withdrawing nature of the two ring nitrogens. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is the primary site for introducing nucleophiles, such as amines, which are common functionalities in kinase inhibitors for interacting with the hinge region of the kinase.[7][8]

-

C5-Bromo Position : The bromine atom at the C5 position is less reactive towards SNAr but is the preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[7][9] The general reactivity order for halogens in these reactions is I > Br > Cl, allowing for chemoselective functionalization at the C5-bromo position while leaving the C2-chloro group available for subsequent reactions.[7][9]

This predictable, stepwise reactivity allows researchers to build molecular complexity in a controlled manner, making it an ideal scaffold for creating diverse compound libraries.

Illustrative Synthesis Pathway

The title compound is logically synthesized by introducing the benzyloxy group onto a suitable dihalogenated precursor. The following protocol is an illustrative method based on established nucleophilic substitution principles on a pyrimidine core. The causality for this specific design is the higher reactivity of the C4-chloro position in a precursor like 5-bromo-2,4-dichloropyrimidine compared to the C2-chloro position.[9]

Reaction: 5-bromo-2,4-dichloropyrimidine + Benzyl Alcohol → this compound

Protocol:

-

Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add benzyl alcohol (1.1 eq) to the solution.

-

Base-mediated Reaction: Cool the mixture in an ice bath (0°C) and add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise. The base deprotonates the benzyl alcohol, forming the more nucleophilic benzyl alkoxide.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Synthesis Reaction Diagram

Caption: Illustrative synthesis of the target compound.

Application in Drug Discovery & Medicinal Chemistry

Role as a Kinase Inhibitor Scaffold

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[10][11] Its structure is a bioisostere of the adenine base in ATP, allowing it to form key hydrogen bonding interactions within the hinge region of a kinase's ATP-binding pocket.[12] By decorating the this compound core using its differential reactivity, medicinal chemists can develop potent and selective inhibitors targeting specific kinases implicated in diseases like cancer.[11][13]

General Workflow in Fragment-Based Library Synthesis

The self-validating nature of this intermediate's reactivity makes it ideal for the parallel synthesis of compound libraries used in high-throughput screening.

-

Step 1 (SNAr at C2): React the this compound scaffold with a library of diverse amines. This reaction selectively functionalizes the C2 position, yielding a set of 2-amino-4-benzyloxy-5-bromopyrimidine intermediates.

-

Step 2 (Cross-Coupling at C5): Each intermediate from Step 1 is then subjected to a Suzuki-Miyaura cross-coupling reaction with a library of boronic acids. This functionalizes the C5 position.

-

Result (Compound Library): The result is a matrix of novel, 2,5-disubstituted pyrimidine derivatives, where each compound has a unique combination of substituents.

-

Screening: This library is then screened against a panel of kinases or other biological targets to identify "hit" compounds with desired activity.

-

Lead Optimization: Hits are further refined to improve potency, selectivity, and drug-like properties, leading to a potential clinical candidate.

Drug Discovery Workflow Diagram

Caption: General workflow for library synthesis.

Quality Control & Analytical Protocols

Ensuring the purity and identity of starting materials is critical. While a full structural elucidation requires a suite of techniques (NMR, MS, IR), High-Performance Liquid Chromatography (HPLC) is the standard for routine purity assessment.[14]

Protocol for Purity Determination by HPLC

This protocol provides a self-validating system for quantifying the purity of this compound.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Gradient Elution:

-

Start with 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute.

-

Equilibrate at 30% B for 2 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable.

Hazard Identification

This compound is considered hazardous and must be handled with appropriate care.

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [15] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

Recommended Handling & Storage Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

-

Handling: Avoid all personal contact, including inhalation of dust.[16] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a sealed, labeled container for disposal.[15]

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[6]

References

- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

- Showalter, H. D., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-6.

- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

- PMC - NIH. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.

- Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.

- Capot Chemical. (2012). MSDS of 4-Benzyloxy-5-bromo-2-chloropyrimidine.

- Chemsrc. (2025). 5-Bromo-2,4-dichloropyrimidine | CAS#:36082-50-5.

- Chemsigma. (n.d.). 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE [205672-19-1].

- ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.

- PubMed. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods.

- Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound ,98% [m.chemicalbook.com]

- 3. 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE [205672-19-1] | Chemsigma [chemsigma.com]

- 6. 205672-19-1 | CAS DataBase [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(benzyloxy)-5-bromo-2-chloropyrimidine, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the principles of self-validating systems to ensure scientific integrity.

Introduction

This compound (CAS No. 205672-19-1) is a substituted pyrimidine with a molecular formula of C₁₁H₈BrClN₂O and a molecular weight of 299.55 g/mol .[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their presence in nucleic acids and a wide range of biologically active compounds.[3][4] Accurate structural confirmation of such molecules is paramount for ensuring the integrity of subsequent research and development. This guide outlines a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide an unambiguous structural assignment.

The Strategic Workflow for Structure Elucidation

The structural elucidation of a novel or synthesized compound is a systematic process. The following workflow is designed to build a comprehensive and validated structural picture of this compound.

Caption: A logical workflow for the structural elucidation of this compound.

I. Foundational Analysis: Mass Spectrometry

Expertise & Experience: The initial step in characterizing any newly synthesized compound is to confirm its molecular weight. Mass spectrometry (MS) is the definitive technique for this purpose. For a molecule containing bromine and chlorine, the isotopic pattern observed in the mass spectrum is a critical and self-validating piece of evidence for the presence of these halogens.

Expected Data: The mass spectrum of this compound is expected to exhibit a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[5]

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (¹²C₁₁H₈⁷⁹Br³⁵ClN₂O) | 297.95 | High |

| [M+2]⁺ | 299.95 | High |

| [M+4]⁺ | 301.95 | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Data Acquisition: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate to detect the expected molecular ion.

II. Functional Group Identification: Infrared Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the aromatic rings, the C-O ether linkage, and the C-Cl and C-Br bonds.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and pyrimidine C=N ring stretching |

| 1250-1000 | C-O-C (ether) stretching |

| 800-600 | C-Cl and C-Br stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

III. Unraveling the Connectivity: Nuclear Magnetic Resonance Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between them.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum will show signals corresponding to the protons of the benzyloxy group and the single proton on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrimidine C6-H |

| ~7.5-7.3 | Multiplet | 5H | Phenyl protons |

| ~5.5 | Singlet | 2H | Methylene (-CH₂-) |

¹³C NMR Spectroscopy

Expected Data: The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Pyrimidine C4-O |

| ~160 | Pyrimidine C2-Cl |

| ~158 | Pyrimidine C6 |

| ~135 | Phenyl C1 (ipso) |

| ~129-128 | Phenyl C2, C3, C4 |

| ~100 | Pyrimidine C5-Br |

| ~70 | Methylene (-CH₂-) |

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons. In this molecule, it will primarily confirm the coupling within the phenyl ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will definitively link the proton signals to their attached carbon signals (e.g., C6-H, methylene, and phenyl C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the overall structure. For example, a correlation between the methylene protons and the pyrimidine C4 carbon will confirm the benzyloxy linkage.

Caption: The relationship between 1D and 2D NMR experiments in structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

IV. Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Experience: While spectroscopic methods provide excellent evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the atomic arrangement in three-dimensional space.[6][7] This technique is particularly valuable for confirming the substitution pattern on the pyrimidine ring.

Trustworthiness: A successful crystal structure determination provides a self-validating system by yielding precise bond lengths, bond angles, and torsion angles that can be compared with known values for similar chemical moieties.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of halogens. Infrared spectroscopy identifies the key functional groups. A suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical foundation for any further research or application of this important chemical intermediate.

References

- El-Sayed, M. A., et al. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure, 1230, 129878. [Link]

- Inam, A., et al. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1286, 135549. [Link]

- PubChem. This compound. [Link]

- ResearchGate.

- Wikipedia. X-ray crystallography. [Link]

- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

- Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

Sources

- 1. This compound | 205672-19-1 [sigmaaldrich.cn]

- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

4-(Benzyloxy)-5-bromo-2-chloropyrimidine spectral data

An In-depth Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 205672-19-1), a key intermediate in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, making a thorough understanding of their structural characteristics essential.[1] This document, designed for researchers, scientists, and drug development professionals, details the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a cohesive structural profile. The guide synthesizes data from established spectroscopic principles and comparative analysis of related pyrimidine structures to present a robust, predictive model of the compound's spectral signature.

Introduction and Molecular Structure

This compound is a polysubstituted heterocyclic compound with the molecular formula C₁₁H₈BrClN₂O and a molecular weight of 299.55 g/mol .[2] Its structure features a pyrimidine core, a biologically significant scaffold, substituted with chloro, bromo, and benzyloxy groups.[1][3] These functional groups impart specific reactivity and physicochemical properties, making the molecule a versatile building block for more complex therapeutic agents.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. This guide will interpret the expected spectral data for this compound, providing a foundational reference for researchers working with this or structurally similar molecules.

Caption: Predicted primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1]

Experimental Protocol: KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.

1. Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. [1] * Press the resulting fine powder into a thin, transparent pellet using a hydraulic press. [1]2. Instrumentation & Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Spectral Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of a blank KBr pellet should be performed first. [1]

IR Spectral Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (Pyrimidine, Phenyl) [4] |

| ~ 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether [5] |

| ~ 800 - 600 | C-Cl Stretch / C-Br Stretch | Halogens |

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a self-validating system for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by benzylic cleavage. [3]Finally, IR spectroscopy identifies all key functional groups present in the molecule. [4]Together, these techniques provide an unambiguous and robust characterization, which is crucial for any further application of this compound in research and development.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- National Institutes of Health. (2022).

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH.

- The Royal Society of Chemistry. (2013).

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- PubChem. (n.d.). This compound. PubChem.

- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem.

- Fisher Scientific. (n.d.). 4-Benzyloxy-5-bromo-2-chloropyrimidine, 97%, Thermo Scientific. Fisher Scientific.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- ChemicalBook. (2025). 5-Bromo-2-chloropyrimidine. ChemicalBook.

- SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. SpectraBase.

- Jurnal Kimia Sains dan Aplikasi. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

4-(Benzyloxy)-5-bromo-2-chloropyrimidine mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted pyrimidine of interest in synthetic and medicinal chemistry. Lacking readily available experimental spectra in public databases, this document establishes a predictive framework for its analysis.[1][2] We will explore the foundational principles of its ionization and fragmentation, focusing on the distinct isotopic signatures imparted by its halogen substituents. Detailed, field-proven protocols for sample preparation and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. The core of this guide is a detailed prediction of fragmentation pathways under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID) in tandem mass spectrometry, supported by established fragmentation rules for its constituent chemical moieties. This guide is designed to equip researchers with the expertise to design experiments, interpret spectral data, and confidently identify this molecule and its analogues.

Introduction: The Analytical Challenge

This compound (C₁₁H₈BrClN₂O) is a heterocyclic compound featuring a pyrimidine core functionalized with three distinct groups: a benzyloxy ether, a bromine atom, and a chlorine atom.[3][4] Its polysubstituted and halogenated nature makes it a valuable building block in drug discovery and materials science. Mass spectrometry is the definitive analytical technique for confirming its molecular weight and elucidating its structure, yet its successful application requires a nuanced understanding of how the molecule will behave within the instrument.

The primary analytical challenge stems from the compound's complexity. The presence of two different halogens (Br and Cl) creates a highly characteristic but complex isotopic pattern for the molecular ion.[5][6] Furthermore, the molecule has several potential sites for fragmentation, including the labile benzyloxy group and the robust aromatic pyrimidine ring.[7][8][9] This guide provides the theoretical and practical foundation needed to navigate these challenges.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrClN₂O | [3] |

| Average Mass | 299.55 Da | [4] |

| Monoisotopic Mass | 297.95085 Da | [3] |

| Topological Polar Surface Area | 35 Ų | [3] |

The Isotopic Signature: A Definitive Fingerprint

A key feature in the mass spectrum of this compound is the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine and chlorine. Understanding this pattern is the first and most critical step in confirming the compound's identity.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

The combination of one chlorine and one bromine atom results in a distinctive cluster of four peaks for any fragment containing both atoms. The nominal monoisotopic mass corresponds to the ion containing ³⁵Cl and ⁷⁹Br. The subsequent peaks, denoted M+2, M+4, and M+6, arise from the various combinations of the heavier isotopes.

Table 2: Predicted Isotopic Distribution for the Molecular Ion [C₁₁H₈⁷⁹Br³⁵ClN₂O]⁺

| Ion | Nominal m/z | Isotope Combination | Relative Abundance (%) |

| M⁺ | 298 | ⁷⁹Br, ³⁵Cl | 100.0 |

| M+2 | 300 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 97.2 |

| M+4 | 302 | ⁸¹Br, ³⁷Cl | 31.9 |

| M+6 | 304 | (Negligible) | < 0.1 |

| Note: m/z values are rounded to the nearest integer for clarity. Exact mass measurements would use the monoisotopic mass of 297.95085 Da as the reference. |

The observation of this M, M+2, and M+4 pattern with an approximate intensity ratio of 100:97:32 is definitive proof of the presence of one bromine and one chlorine atom in the ion.[6]

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the stability of the resulting fragments. The molecule contains both a labile benzyloxy group, prone to cleavage, and a stable aromatic core. The ionization method used will determine the extent of fragmentation observed.[10]

Electron Ionization (EI) Fragmentation

EI is a high-energy ("hard") ionization technique typically coupled with GC-MS. It generates a radical cation (M⁺•) that undergoes extensive and predictable fragmentation. The most favorable cleavages produce stable neutral radicals or stable carbocations.[11] For this molecule, the benzylic C-O bond is the most probable initial cleavage site.

Key Predicted EI Fragments:

-

Tropylium Cation (m/z 91): The most characteristic fragmentation pathway for benzylic compounds is the cleavage of the benzylic bond to form the highly stable tropylium cation (C₇H₇⁺).[9] This is often the base peak in the spectrum.

-

Loss of Benzyl Radical (m/z 207): The complementary fragment from the primary cleavage is the charged pyrimidine ring radical cation. This fragment will retain the characteristic Br/Cl isotopic pattern.

-

Subsequent Fragmentation of the Pyrimidine Core: The m/z 207 fragment can undergo further fragmentation, such as the loss of a chlorine radical (Cl•), a bromine radical (Br•), or neutral molecules like HCN, which is a common loss from pyrimidine rings.[8]

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols & Workflows

The choice of methodology depends on the sample matrix and the analytical goal. GC-MS is suitable for pure, thermally stable samples, while LC-MS offers greater versatility for complex mixtures and less stable compounds. [12][13]

General Sample Preparation Protocol

Proper sample preparation is crucial to avoid contamination and ensure reproducible results. [14][15]

-

Stock Solution: Accurately weigh ~1 mg of this compound. Dissolve it in 1.0 mL of a high-purity solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL for LC-MS or 10-100 µg/mL for GC-MS. [14]3. Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) into a 2 mL autosampler vial to remove any particulates that could block instrument lines.

-

Blanks: Prepare blank samples using the same solvent as the analyte to run before and after the sample, ensuring no carryover. [14]

GC-MS (EI) Protocol

This protocol is designed for structural confirmation and identification in relatively clean samples.

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL injection volume with a split ratio of 20:1. Inlet temperature set to 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

LC-MS (ESI) Protocol

This protocol is ideal for quantification or for analyzing samples from complex matrices (e.g., reaction mixtures, biological samples).

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole (QqQ), Q-TOF, or Orbitrap mass spectrometer.

-

LC Column: A C18 reverse-phase column, such as a Zorbax or Acquity C18 (100 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program:

-

Initial: 5% B.

-

0-1 min: Hold at 5% B.

-

1-8 min: Ramp to 95% B.

-

8-10 min: Hold at 95% B.

-

10-10.1 min: Return to 5% B.

-

10.1-13 min: Re-equilibration at 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas (N₂): 800 L/hr at 350°C.

-

Data Acquisition: Full scan mode (m/z 100-500) to find the [M+H]⁺ precursor, followed by a data-dependent MS/MS experiment on the most intense ions in the molecular ion cluster.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to capture a full range of fragments.

-

Caption: General experimental workflow for MS analysis.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a predictive understanding of its unique isotopic signature and fragmentation behavior. This guide establishes that the primary cleavage event, under both EI and ESI-MS/MS conditions, involves the benzyloxy group, leading to the formation of a highly stable tropylium ion (m/z 91) and a halogenated pyrimidine fragment. The definitive identification of the molecular ion and any halogen-containing fragments is contingent upon recognizing the characteristic 100:97:32 isotopic pattern for a species containing one bromine and one chlorine atom.

For drug development professionals and researchers, adherence to the detailed protocols herein will ensure high-quality, reproducible data. Always begin analysis by searching for the predicted molecular ion cluster. Use high-resolution mass spectrometry whenever possible to confirm elemental composition from exact mass measurements. By combining this theoretical framework with rigorous experimental practice, scientists can confidently characterize this and structurally related compounds, accelerating research and development efforts.

References

Sources

- 1. aip.cz [aip.cz]

- 2. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 3. This compound | C11H8BrClN2O | CID 10732937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 8. article.sapub.org [article.sapub.org]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. biocompare.com [biocompare.com]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. tecan.com [tecan.com]

An In-depth Technical Guide to the Synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine, a key intermediate in the development of various pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic synthesis, mechanistic rationale, and practical execution of the synthetic route, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring with halogens and alkoxy groups provides a versatile platform for generating diverse molecular architectures with a wide range of biological activities. 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine, in particular, offers three distinct points for further chemical modification, making it a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and other signaling pathway modulators.

This guide will focus on a robust and efficient two-step synthesis starting from the readily available 5-bromouracil. We will explore the chemical principles governing each transformation, providing a detailed, step-by-step protocol for each stage of the synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the formation of the key intermediate, 5-bromo-2,4-dichloropyrimidine, from 5-bromouracil. The subsequent step involves the selective introduction of the phenylmethoxy (benzyloxy) group at the C4 position.

Caption: Retrosynthetic pathway for the target molecule.

The success of this strategy hinges on the regioselective substitution of one of the chlorine atoms in the dichlorinated intermediate. The rationale behind the anticipated selectivity will be discussed in detail in the mechanistic overview.

Mechanistic Insights: The Basis for Regioselectivity

The key to the successful synthesis of 5-bromo-2-chloro-4-(phenylmethoxy)-pyrimidine lies in the differential reactivity of the C2 and C4 positions of the 5-bromo-2,4-dichloropyrimidine intermediate. In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is due to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

For 5-substituted-2,4-dichloropyrimidines, nucleophilic attack is preferentially directed to the C4 position. The presence of an electron-withdrawing group at the C5 position, such as bromine, further enhances the electrophilicity of the C4 carbon, making it the more favorable site for substitution.[1][2]

The reaction proceeds through a classic SNAr mechanism:

-

Nucleophilic Attack: The benzyl alcohol, deprotonated by a base to form the more nucleophilic benzyloxide anion, attacks the electron-deficient C4 carbon of the pyrimidine ring.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.

-

Rearomatization: The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery